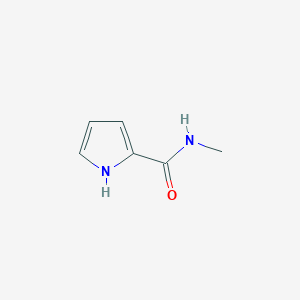
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzyl and 4-Methylbenzyl are both organic compounds. 4-Methoxybenzyl is a reagent used to protect hydroxyl groups on alcohols and phenols . It’s an organosulfur compound with the formula CH3OC6H4CH2SH . 4-Methylbenzyl, on the other hand, is a derivative of benzyl with a methyl group attached to the benzene ring.
Synthesis Analysis
The synthesis of these compounds can involve various methods. For instance, 4-Methoxybenzyl alcohol, a related compound, can be synthesized by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For instance, 4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various techniques. For example, 4-Methoxybenzyl alcohol has a molecular weight of 138.164 Da .Applications De Recherche Scientifique
Mutagenicity and Carcinogenicity
A review of the mutagenicity of benzidine analogues, including those with methoxy, chloro, or methyl group additions, highlighted their mutagenic activity in certain strains requiring exogenous mammalian activation (S9) for activity. Most carcinogenic benzidine analogues are mutagenic, suggesting a significant role of metabolism to electrophiles that interact with DNA in carcinogenesis (Chung, Chen, & Claxton, 2006).
Pharmacological Applications
The role of amine activators in the curing parameters and toxicity of acrylic bone cements was reviewed, demonstrating the accelerating effect of tertiary aromatic amines in benzoyl peroxide/amine systems for acrylic resin curing, which is critical for biomedical applications such as denture resins or acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Chemical Synthesis and Reactivity
Research on the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts, including C-O, C-N, and C-C bond formation, indicates the potential of such catalysts in organic synthesis, with applications ranging from hydroxylation, amination, to carbenoid insertion, demonstrating high regio-, diastereo-, or enantioselectivity (Che, Lo, Zhou, & Huang, 2011).
Environmental Impact and Toxicity
Studies on environmental effects of common sunscreen ingredients have raised concerns about the persistence and bioaccumulation of certain benzene derivatives in aquatic environments, indicating the importance of understanding the environmental fate and impact of chemically related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMQTRGVKVYKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353479 |
Source


|
| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |
CAS RN |
197728-27-1 |
Source


|
| Record name | (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)






![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)



